molecular formula C6H4F2O B8750504 4,4-Difluorocyclohexa-2,5-dienone CAS No. 42539-98-0

4,4-Difluorocyclohexa-2,5-dienone

Cat. No. B8750504
Key on ui cas rn: 42539-98-0
M. Wt: 130.09 g/mol
InChI Key: CJVAHKRQOMGEQD-UHFFFAOYSA-N
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Patent
US04760160

Procedure details

When 2 mmol of 4,4-difluorocyclohexadienone and 4 mmol of potassium cyanide in 0.5 ml of dimethylformamide were mixed for 10 minutes at room temperature, 3-cyano-4-fluorophenol was formed in 90% yield. The spectral data of this new compound are as follows: Mass spectrum: m/e 137 (M+); 109 (M-CO, H); 82; 57.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1([F:9])[CH:7]=[CH:6][C:5](=[O:8])[CH:4]=[CH:3]1.[C-:10]#[N:11].[K+]>CN(C)C=O>[C:10]([C:7]1[CH:6]=[C:5]([OH:8])[CH:4]=[CH:3][C:2]=1[F:9])#[N:11] |f:1.2|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
FC1(C=CC(C=C1)=O)F
Name
Quantity
4 mmol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1F)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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